molecular formula C9H11BrFN B13555343 4-(bromomethyl)-2-fluoro-N,N-dimethylaniline

4-(bromomethyl)-2-fluoro-N,N-dimethylaniline

Cat. No.: B13555343
M. Wt: 232.09 g/mol
InChI Key: MRORZMXZJPADKE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a bromomethyl group and a fluorine atom attached to a benzene ring, along with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-fluoro-N,N-dimethylaniline typically involves the bromination of 2-fluoro-N,N-dimethylaniline. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluoro-N,N-dimethylaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines or thioethers.

    Oxidation: Formation of fluoro-substituted benzaldehydes or benzoic acids.

    Reduction: Formation of fluoro-substituted anilines.

Scientific Research Applications

4-(Bromomethyl)-2-fluoro-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-fluoro-N,N-dimethylaniline involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-fluoro-N,N-dimethylaniline is unique due to the presence of both bromomethyl and fluorine substituents on the aromatic ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties .

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

4-(bromomethyl)-2-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C9H11BrFN/c1-12(2)9-4-3-7(6-10)5-8(9)11/h3-5H,6H2,1-2H3

InChI Key

MRORZMXZJPADKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CBr)F

Origin of Product

United States

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